

Application Notes and Protocols: Rapid Qualitative Slide Assay Using Nitrocefin

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Compound of Interest

Compound Name: Nitrocefin

Cat. No.: B1678963

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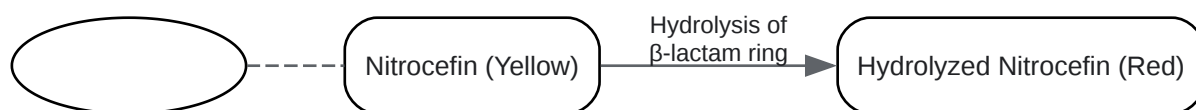
For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence and spread of beta-lactamase-producing bacteria pose a significant threat to the efficacy of beta-lactam antibiotics, a cornerstone of antimicrobial therapy. Rapid and accurate detection of beta-lactamase activity is crucial for appropriate antibiotic stewardship, infection control, and the development of new antimicrobial agents and beta-lactamase inhibitors. **Nitrocefin**, a chromogenic cephalosporin, provides a straightforward and rapid method for the qualitative detection of beta-lactamase enzymes.[1] Upon hydrolysis of its beta-lactam ring by a beta-lactamase, **Nitrocefin** undergoes a distinct color change from yellow to red, providing a clear visual indication of enzyme activity.[2] This rapid slide assay is a valuable tool for clinical microbiology laboratories and research settings to screen for beta-lactamase production in a variety of bacterial species.

Principle of the Assay

The **Nitrocefin** assay is based on the enzymatic hydrolysis of the amide bond in the beta-lactam ring of the **Nitrocefin** molecule. This reaction is catalyzed by beta-lactamase enzymes produced by various bacteria. The hydrolysis of the beta-lactam ring leads to a change in the electronic structure of the molecule, resulting in a visible color shift from yellow (maximum absorbance at approximately 390 nm) to a red/pink color (maximum absorbance at approximately 486 nm).[1] This colorimetric change allows for the rapid and simple qualitative determination of beta-lactamase presence.



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Biochemical reaction of **Nitrocefin** hydrolysis by beta-lactamase.

Applications

The rapid qualitative slide assay using **Nitrocefin** is a sensitive method for detecting beta-lactamase-producing strains of various bacteria, including:

- *Neisseria gonorrhoeae*^{[3][4]}
- *Haemophilus influenzae*
- *Staphylococcus* spp.
- *Enterococcus* spp. (considered the most reliable test)
- *Moraxella catarrhalis*
- Anaerobic bacteria

This assay is particularly useful for:

- Rapid screening of clinical isolates for beta-lactamase production to guide antibiotic therapy.
- Infection control purposes to identify and contain the spread of resistant organisms.
- Research and drug development for screening potential beta-lactamase inhibitors.
- Quality control of bacterial strains in culture collections.

Data Presentation

The performance of the **Nitrocefin** assay can vary depending on the bacterial species and the specific type of beta-lactamase produced. The following tables summarize available

quantitative data on the sensitivity and specificity of the **Nitrocefin** assay for different bacteria.

Table 1: Performance of **Nitrocefin** Assay for *Staphylococcus aureus*

Reference	Method	Number of Isolates	Sensitivity	Specificity
Skov et al.	Cefinase™ (Nitrocefin disk)	348	78%	Not Reported
Skov et al.	DrySlide™ Nitrocefin	348	87%	Not Reported
A NOVEL QUANTITATIVE NITROCEFİN ASSAY (BIOLACTAM®)	BIOLACTAM®	40 (staphylococcal strains)	90%	95%
Comparison of Tests for Detection of β- Lactamase- Producing Staphylococci	Nitrocefin SR00112 slide method	175	87.5%	100%

Table 2: Performance of **Nitrocefin** Assay for *Haemophilus influenzae*

Reference	Method	Number of Isolates	Sensitivity	Specificity
Is β-lactamase testing acceptably accurate?	Nitrocefinase spot test	407	85.3%	Not Reported

Note: The sensitivity of the **Nitrocefin** test for *H. influenzae* can be affected by the type of beta-lactamase produced, with some studies noting difficulty in detecting ROB-1 type beta-

lactamase.

Table 3: Performance of **Nitrocefin** Assay for *Neisseria gonorrhoeae*

Reference	Method	Correlation with Penicillin Susceptibility
Evaluation of Four Methods for Detecting the Beta-Lactamase Activity in <i>Neisseria Gonorrhoeae</i>	Chromogenic method (Nitrocefin)	100%

Note: For penicillinase-producing *N. gonorrhoeae*, the chromogenic method using **Nitrocefin** shows a perfect correlation with penicillin susceptibility testing, indicating high sensitivity and specificity.

Table 4: Comparison with Other Beta-Lactamase Detection Methods for Anaerobic Bacteria

Method	Principle	Agreement with Nitrocefin Test
Cefinase (Nitrocefin)	Chromogenic	100% (Reference)
PADAC	Chromogenic	96%
Iodometric	Reduction of Iodine	78%
Acidimetric	pH Change	72%

Experimental Protocols

Materials

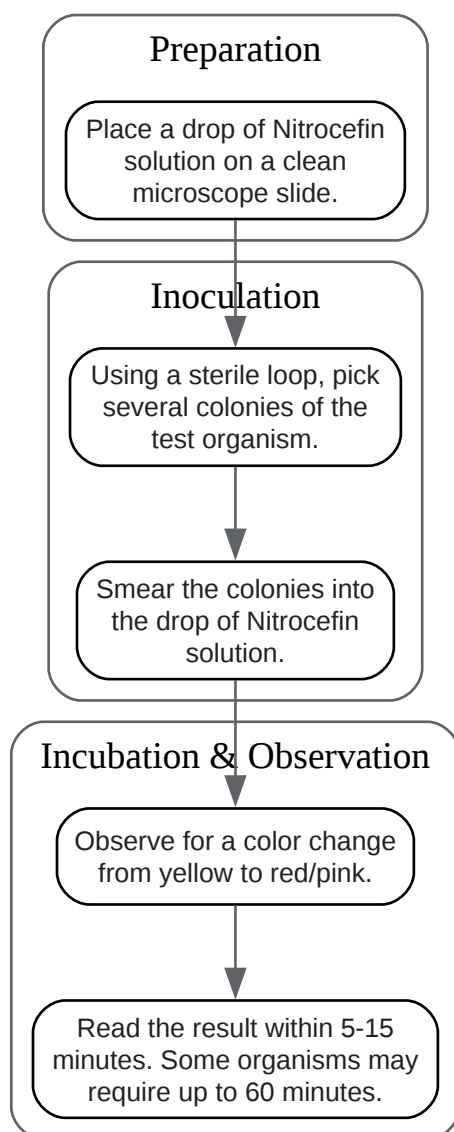
- **Nitrocefin** solution (0.5 mg/mL in phosphate buffer, pH 7.0, with DMSO as a solubilizing agent) or commercial **Nitrocefin** disks/slides.
- Microscope slides
- Sterile inoculating loops or applicator sticks

- Sterile distilled water or saline
- Positive control strain (e.g., beta-lactamase-producing *Staphylococcus aureus* ATCC 29213)
- Negative control strain (e.g., beta-lactamase-negative *Staphylococcus aureus* ATCC 25923)
- Timer

Preparation of Nitrocefina Solution (0.5 mg/mL)

- Dissolve 5 mg of **Nitrocefina** powder in 1.0 mL of dimethyl sulfoxide (DMSO).
- Add 9.0 mL of 0.1 M phosphate buffer (pH 7.0) to the DMSO solution and mix well.
- Store the solution in a light-protected container at 2-8°C. The solution is typically stable for up to one week. For longer-term storage, aliquots can be frozen at -20°C.

Protocol 1: Slide Assay using Nitrocefina Solution



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Workflow for the **Nitrocefin** slide assay using a solution.

- Place one drop of the **Nitrocefin** solution onto a clean glass slide.
- Using a sterile loop or applicator stick, pick several well-isolated colonies of the test organism from a fresh culture plate.
- Smear the colonies into the drop of **Nitrocefin** solution on the slide, ensuring a heavy inoculum.

- Observe the slide for a color change at room temperature.
- Interpretation of Results:
 - Positive: A color change from yellow to red or pink within 15 minutes indicates the presence of beta-lactamase. Most positive reactions occur within 5 minutes. Some staphylococci may require up to 60 minutes for a positive result.
 - Negative: No color change after 15 minutes (or up to 60 minutes for staphylococci) indicates the absence of detectable beta-lactamase.

Protocol 2: Disk-Based Slide Assay

- Using sterile forceps, place a **Nitrocefin**-impregnated disk on a clean microscope slide.
- Add one drop of sterile distilled water or saline to the disk to moisten it.
- Using a sterile loop or applicator stick, pick several colonies of the test organism.
- Smear the colonies onto the surface of the moistened disk.
- Observe the disk for a color change.
- Interpretation of Results:
 - Positive: A change in color from yellow to red or pink on the disk within 15 minutes is a positive result.
 - Negative: If the disk remains yellow after 15 minutes, the test is negative.

Quality Control

It is essential to perform quality control testing with each new batch of **Nitrocefin** solution or disks and on each day of testing.

- Positive Control: A known beta-lactamase-producing strain (e.g., *S. aureus* ATCC 29213) should be tested to ensure the reagent is reactive. A positive result is indicated by a rapid color change to red/pink.

- **Negative Control:** A known beta-lactamase-negative strain (e.g., *S. aureus* ATCC 25923) should be tested to ensure the reagent is not undergoing auto-hydrolysis. The reagent should remain yellow.

Limitations

- The **Nitrocefin** test is a qualitative assay and does not provide information on the amount or type of beta-lactamase produced.
- The performance of the test can be influenced by the bacterial inoculum size, the growth medium, and the age of the culture.
- Some beta-lactamases, such as the ROB-1 type in *H. influenzae*, may show weak or delayed reactions.
- A negative result does not definitively rule out resistance to beta-lactam antibiotics, as other resistance mechanisms may be present.
- The test is not recommended for predicting beta-lactam susceptibility in Enterobacteriaceae as resistance in this group is often multifactorial.

Safety Precautions

- Standard microbiological laboratory safety practices should be followed when handling bacterial cultures.
- Wear appropriate personal protective equipment (PPE), including gloves and a lab coat.
- Dispose of all contaminated materials according to institutional guidelines for biohazardous waste.
- **Nitrocefin** and DMSO may have potential health hazards. Refer to the Safety Data Sheet (SDS) for detailed handling and disposal information.

Troubleshooting

Issue	Possible Cause	Solution
False Negative Result	- Weak beta-lactamase producer- Insufficient inoculum- Inactive reagent	- Incubate for the full recommended time (up to 60 minutes for staphylococci).- Use a heavier inoculum.- Perform quality control with a known positive strain. Prepare fresh reagent if necessary.
False Positive Result	- Auto-hydrolysis of Nitrocefin- Contamination of the culture	- Perform quality control with a known negative strain.- Ensure the Nitrocefin solution is stored properly and is not expired.- Use a pure culture for testing.
Indistinct Color Change	- Weak beta-lactamase activity- Reagent degradation	- Repeat the test with a heavier inoculum.- Prepare fresh Nitrocefin solution.

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